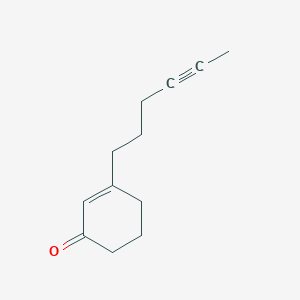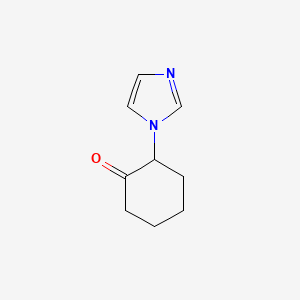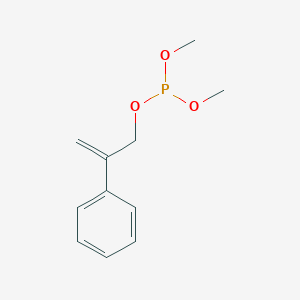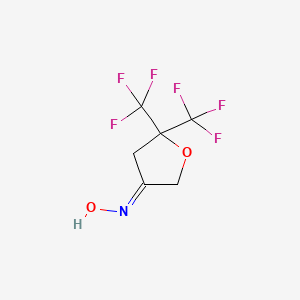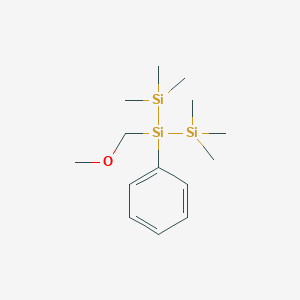
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a unique organosilicon compound characterized by its trisilane backbone, which is substituted with methoxymethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of hexamethyldisilane with a phenyl-substituted silane under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the trisilane backbone. The methoxymethyl group is introduced through a subsequent reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halides, amines; presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silanol, siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
科学的研究の応用
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins.
Biology: Investigated for its potential as a biocompatible material in medical devices and implants.
Medicine: Explored for its role in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of high-performance coatings and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets through its reactive silane groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, making it a versatile compound in synthetic chemistry. The methoxymethyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
類似化合物との比較
Hexamethyldisilane: Lacks the phenyl and methoxymethyl groups, making it less reactive.
Phenyltrisilane: Does not have the methoxymethyl group, limiting its functionalization potential.
Methoxymethylsilane: Lacks the trisilane backbone, reducing its stability and versatility.
Uniqueness: 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane stands out due to its combination of a stable trisilane backbone with reactive methoxymethyl and phenyl groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
110213-83-7 |
|---|---|
分子式 |
C14H28OSi3 |
分子量 |
296.63 g/mol |
IUPAC名 |
methoxymethyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C14H28OSi3/c1-15-13-18(16(2,3)4,17(5,6)7)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
InChIキー |
QNUMQRJMTLKOFM-UHFFFAOYSA-N |
正規SMILES |
COC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





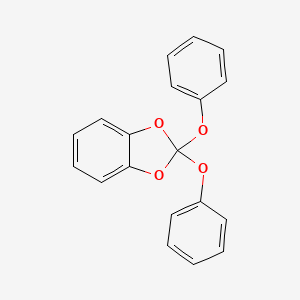
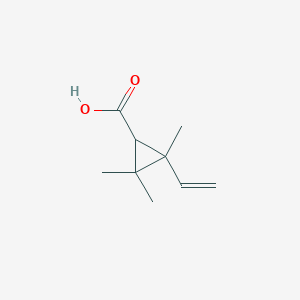
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
